
Krypton--platinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krypton–platinum (1/1) is a compound formed by the combination of krypton and platinum in a 1:1 ratio. Krypton is a noble gas with the atomic number 36, known for its inertness and lack of reactivity under standard conditions . Platinum, on the other hand, is a transition metal with the atomic number 78, renowned for its catalytic properties and resistance to corrosion
Vorbereitungsmethoden
The synthesis of krypton–platinum (1/1) involves the reaction of krypton with platinum under specific conditions. One common method is the low-temperature reaction of krypton with platinum fluoride, which results in the formation of the compound . This reaction typically requires an electric discharge or X-rays to initiate the process. Industrial production methods for this compound are still under research, but the laboratory synthesis provides a foundation for scaling up the production.
Analyse Chemischer Reaktionen
Krypton–platinum (1/1) undergoes various chemical reactions, primarily involving oxidation and reduction. The compound can react with fluorine to form krypton difluoride (KrF2), which is a significant reaction in noble gas chemistry . Common reagents used in these reactions include fluorine gas and platinum fluoride. The major products formed from these reactions are typically fluorides of krypton and platinum.
Wissenschaftliche Forschungsanwendungen
Krypton–platinum (1/1) has several scientific research applications. In chemistry, it is used to study the reactivity of noble gases and their compounds . In biology and medicine, the compound’s unique properties are being explored for potential therapeutic applications, including targeted drug delivery and imaging . In industry, krypton–platinum (1/1) is being investigated for its catalytic properties, particularly in fuel cells and other energy-related applications .
Wirkmechanismus
The mechanism of action of krypton–platinum (1/1) involves its interaction with molecular targets through oxidation and reduction reactions. The platinum component of the compound plays a crucial role in catalyzing these reactions, while the krypton component provides stability and inertness . The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of intermediate complexes that facilitate the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Krypton–platinum (1/1) can be compared with other noble gas-platinum compounds, such as xenon–platinum and argon–platinum compounds . Unlike xenon, which forms more stable compounds, krypton–platinum (1/1) is less stable and more reactive . This reactivity makes it unique and valuable for specific applications where a higher degree of reactivity is required. Similar compounds include krypton difluoride (KrF2) and xenon difluoride (XeF2), which also involve noble gases and exhibit unique chemical properties .
Eigenschaften
CAS-Nummer |
875334-88-6 |
|---|---|
Molekularformel |
KrPt |
Molekulargewicht |
278.88 g/mol |
IUPAC-Name |
krypton;platinum |
InChI |
InChI=1S/Kr.Pt |
InChI-Schlüssel |
ONCZOGNAUFVTIA-UHFFFAOYSA-N |
Kanonische SMILES |
[Kr].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
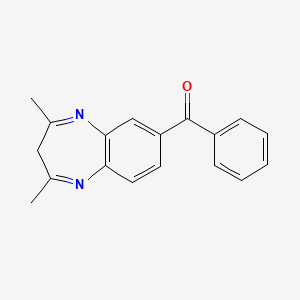

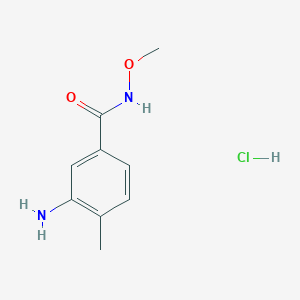
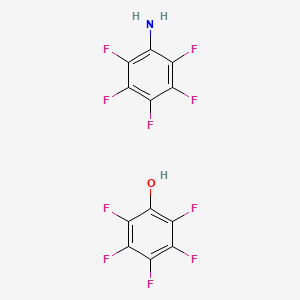
![(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12597760.png)
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)
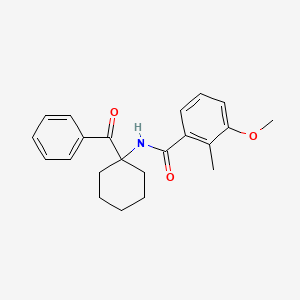
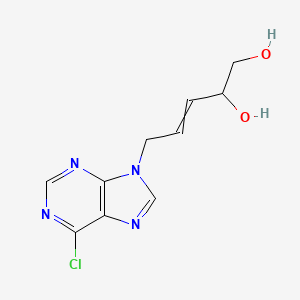
![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
